REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:3]=1[NH2:4].Cl.Cl[C:13]1[CH:14]=CC(OC)=[C:17]2[C:22]=1N=C(C)C=C2.COC1C=CC=C2C=1CC[C@H](C)N2.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[F:1][C:2]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]2[C:3]=1[N:4]=[C:22]([CH3:17])[CH:13]=[CH:14]2 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=CC(=C2C=CC(=NC12)C)OC
|
Name
|
Intermediate 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC1=C2CC[C@@H](NC2=CC=C1)C
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified via column chromatography on silica gel (eluting with 20% ethyl acetate-petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C2C=CC(=NC12)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.2 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |